molecular formula C₁₉H₂₉NO₃ B107785 Homocapsaicin CAS No. 58493-48-4

Homocapsaicin

Cat. No. B107785
CAS RN: 58493-48-4
M. Wt: 319.4 g/mol
InChI Key: JKIHLSTUOQHAFF-VQHVLOKHSA-N
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Description

Homocapsaicin is a capsaicinoid and an analog and congener of capsaicin in chili peppers (Capsicum). Like capsaicin, it is an irritant . Homocapsaicin accounts for about 1% of the total capsaicinoids mixture and has about half the pungency of capsaicin . It is a lipophilic colorless odorless crystalline to waxy compound .


Synthesis Analysis

Capsaicinoids, including homocapsaicin, are synthesized by the condensation of vanillylamine (derived from phenylalanine) with a branched-chain fatty acid (from valine or leucine precursors), and they generally accumulate in the placental tissue of the chili pepper fruits . High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and electrochemical sensors are among the analytical methods used in the synthesis analysis of capsaicinoids .


Molecular Structure Analysis

The molecular formula of homocapsaicin is C19H29NO3 . Its chemical structure consists of amides of vanillylamine with branched-chain fatty acids . The InChI key of homocapsaicin is JKIHLSTUOQHAFF-VQHVLOKHSA-N .


Chemical Reactions Analysis

Capsaicin and its related vanilloids have a complex action on primary sensory neurons with major role in physiology of pain by detection of high threshold to physical and noxious chemical stimuli . Initially, capsaicin induces their activation, characterized by a local burning and stinging sensation .


Physical And Chemical Properties Analysis

Homocapsaicin is a lipophilic colorless odorless crystalline to waxy compound . Its molecular weight is 319.44 g/mol . The InChI key of homocapsaicin is JKIHLSTUOQHAFF-VQHVLOKHSA-N .

Safety And Hazards

Homocapsaicin, like capsaicin, is an irritant . In case of exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration and consult a doctor immediately if not breathing . If it comes in contact with skin, it is advised to take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor .

Future Directions

Future studies should focus on the analysis of capsaicin metabolites, which could be very useful especially for the determination of capsaicin in a toxicological specimen . The beneficial effect of capsaicinoids in the treatment of obesity, hypertension, diabetes, cardiovascular diseases, gastroprotective, or anti-cancer activity was investigated and partially or completely confirmed .

properties

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldec-7-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIHLSTUOQHAFF-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894012
Record name 7-Decenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (7E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Homocapsaicin

CAS RN

58493-48-4
Record name Homocapsaicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58493-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocapsaicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Decenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (7E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOCAPSAICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5KLC0JPH3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Homocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

64.5 - 65.5 °C
Record name Homocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,280
Citations
RQ Thompson - Flavour and fragrance journal, 2007 - Wiley Online Library
… to the homocapsaicin isomers. Nearly all resulted from searches on homocapsaicin or homocapsaicin I … A mere nine citations were linked to the 6-ene homocapsaicin isomers. Of the 74 …
Number of citations: 2 onlinelibrary.wiley.com
T Suzuki, T Kawada, K Iwai - Journal of Chromatography A, 1980 - Elsevier
… CL+ homocapsaicin. Even if the RF value of trans-homocapsaicin were the same as that of cis-homocapsaicin, it would not matter in practice because trans-homocapsaicin has been …
Number of citations: 62 www.sciencedirect.com
T Suzuki, T Kawada, K Iwai - Agricultural and Biological Chemistry, 1981 - jstage.jst.go.jp
… of red pepper, capsaicinoid, at least five compoundshave beenreported in nature: capsaicin, dihydrocapsaicin, nordihydrocapsaicin, homodihydrocapsaicin and homocapsaicin, the …
Number of citations: 20 www.jstage.jst.go.jp
KR Lee, T Suzuki, M Kobashi, K Hasegawa… - … of Chromatography A, 1976 - Elsevier
A mass fragmentographic method for the quantitative microanalysis of capsaicin, dihydrocapsaicin and nordihydrocapsaicin in the fruits of Capsicum annuum has been developed. The …
Number of citations: 101 www.sciencedirect.com
K Iwai, T Suzuki, H Fujiwake, S Oka - Journal of Chromatography A, 1979 - Elsevier
… Homodihydrocapsaicin was eluted at about the same position as dihydrocapsaicin, and nordihydrocapsaicin and homocapsaicin had retention times similar to that of capsaicin. When …
Number of citations: 128 www.sciencedirect.com
AM Krajewska, JJ POWERS - Journal of Food Science, 1988 - Wiley Online Library
… f 0.6 for dihydrocapsaicin, 6.920.5 for homocapsaicin, 8.1+ 0.7 for homodihydrocapsaicin, and … , 10.8 for dihydrocapsaicin, 13.1 for homocapsaicin, 8.3 for homodihydrocapsaicin and 8.8 …
Number of citations: 112 ift.onlinelibrary.wiley.com
J Juangsamoot, C Ruangviriyachai… - International Food …, 2012 - ifrj.upm.edu.my
Reversed phase-HPLC separation of capsaicin and dihydrocapsaicin in some hot chilli varieties was achieved using photodiode array (PDA) detector. Under optimum conditions, their …
Number of citations: 56 www.ifrj.upm.edu.my
MDL Reyes-Escogido, EG Gonzalez-Mondragon… - Molecules, 2011 - mdpi.com
… The primary capsaicinoid in chili pepper is capsaicin, followed by dihydrocapsaicin, nordihydrocapsaicin, homodihydrocapsaicin and homocapsaicin. Capsaicin and dihydrocapsaicin …
Number of citations: 549 www.mdpi.com
JA Maga, H Bel-Haj - Developments in Food Science, 1992 - Elsevier
… No homocapsaicin or dihydrocapsaicin were detected in samples C and D. Perhaps the two suppliers used different hot pepper varietals, or more probably, extraction techniques used …
Number of citations: 1 www.sciencedirect.com
RQ Thompson, KW Phinney, LC Sander… - Analytical and …, 2005 - Springer
… 6-ene-8-methyl and 6-ene-9-methyl homocapsaicin isomers and the absence of 7-ene-9-methyl homocapsaicin. A mixed phenyl–cation-exchange stationary phase (charged with silver …
Number of citations: 40 link.springer.com

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